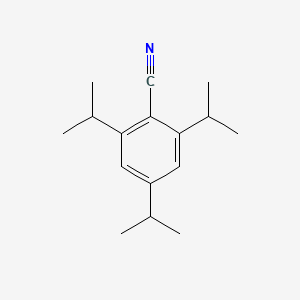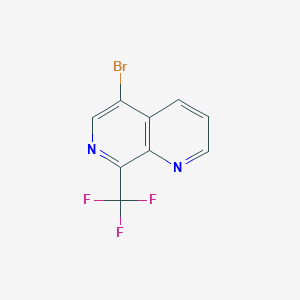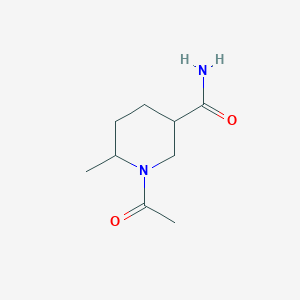
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The compound’s structure features a naphthalene core with carboxylic acid, hydroxy, and phenylmethoxy groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from naphthalene. The process may include:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group.
Diazotization and Sandmeyer Reaction: The amino group is converted to a hydroxyl group.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Phenylmethoxylation: The hydroxyl groups are protected with phenylmethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenylmethoxy groups to phenols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohols or phenols.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the hydroxy and phenylmethoxy groups.
4-Hydroxy-2-naphthoic acid: Contains a hydroxy group but lacks the phenylmethoxy groups.
Ethyl 2-naphthoate: An ester derivative without the hydroxy and phenylmethoxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester is unique due to the presence of both hydroxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C27H24O5 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C27H24O5/c1-2-30-27(29)21-15-22-24(31-17-19-9-5-3-6-10-19)13-14-25(26(22)23(28)16-21)32-18-20-11-7-4-8-12-20/h3-16,28H,2,17-18H2,1H3 |
Clé InChI |
PTRFPFQXSHLVBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)


![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)






![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)


